molecular formula C7H9ClN2O2 B1357096 2-Nitrobenzylamine hydrochloride CAS No. 24835-08-3

2-Nitrobenzylamine hydrochloride

Cat. No.: B1357096
CAS No.: 24835-08-3
M. Wt: 188.61 g/mol
InChI Key: BASJTVIZZDEQBJ-UHFFFAOYSA-N
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Description

Contextual Significance in Contemporary Chemical Science

2-Nitrobenzylamine hydrochloride (C₇H₈N₂O₂·HCl) is an organic salt that has garnered considerable attention for its versatile applications. Its structure, featuring a nitro group (-NO₂) positioned at the ortho position of the benzylamine (B48309) backbone, imparts unique chemical reactivity and, most notably, photolability. This characteristic has made it a cornerstone in the development of photolabile protecting groups, often referred to as "caged" compounds. These "cages" allow for the controlled release of bioactive molecules upon irradiation with light, a technique that has become invaluable in fields like cell biology and neuroscience to study time-dependent cellular processes. psu.edu

The compound serves as a critical intermediate in a wide array of organic syntheses. chembk.com It is a key reactant in the synthesis of tetrahydroisoquinolines, aminomethylphenylamine scaffolds for factor Xa inhibition, squaryliamides for mannosyltransferase inhibition, and fluorescent two-photon absorption benzothiadiazole dyes. sigmaaldrich.comfishersci.cachemicalbook.com These applications highlight its importance in the development of new pharmaceuticals and advanced materials.

Furthermore, this compound's utility extends to the synthesis of various organic compounds containing aromatic amine structures, such as dyes and photosensitive materials. chembk.com Its role as a building block is fundamental to creating complex molecules with specific functions.

Interactive Table 1: Key Properties of this compound

PropertyValueReference
CAS Number 24835-08-3 sigmaaldrich.com
Molecular Formula C₇H₈N₂O₂·HCl chembk.com
Molecular Weight 188.61 g/mol biosynth.com
Appearance White to yellowish crystalline solid chembk.com
Melting Point ~247 °C (decomposition) chembk.comsigmaaldrich.comchemicalbook.com
Solubility Soluble in water and alcohol chembk.comcymitquimica.com

Evolution of Research Perspectives

The journey of this compound in research has evolved significantly from its initial use as a simple organic intermediate. Early research primarily focused on its synthesis and basic chemical reactivity. A common synthetic route involves the nitration of benzylamine, followed by the formation of the hydrochloride salt. chembk.com

The paradigm shifted with the discovery of the photolability of the o-nitrobenzyl group. This led to a surge in research exploring its potential as a photolabile protecting group. psu.edu Scientists began to "cage" a variety of molecules, from simple ions to complex biomolecules like ATP and neurotransmitters, allowing for their release with high spatial and temporal precision using light. psu.edu This innovation opened new avenues for studying dynamic biological processes in real-time.

More recently, research has focused on refining the properties of o-nitrobenzyl-based protecting groups derived from 2-nitrobenzylamine. This includes modifying the core structure to enhance photochemical properties, such as the quantum yield and absorption wavelength, to better suit biological applications. psu.edu For instance, the introduction of additional substituents on the aromatic ring can fine-tune the photolytic cleavage and release kinetics. The development of derivatives for applications like activating nicotinic acetylcholine (B1216132) receptors upon photolysis showcases the increasing sophistication in this area.

The compound's role in synthetic chemistry has also expanded. Its use in complex, multi-step syntheses, such as the Heck-aza-Michael reactions for creating tetrahydroisoquinolines, demonstrates its enduring importance as a versatile building block. sigmaaldrich.comfishersci.cachemicalbook.com Research continues to uncover new applications, solidifying the position of this compound as a compound of significant and evolving interest in the scientific community.

Interactive Table 2: Research Applications of this compound

Application AreaSpecific UseReference
Organic Synthesis Intermediate for tetrahydroisoquinolines, aminomethylphenylamine scaffolds, squaryliamides, and fluorescent dyes. sigmaaldrich.comfishersci.cachemicalbook.com
Photochemistry Precursor for photolabile protecting groups ("caged" compounds). psu.edu
Biochemical Studies Used in oligonucleotide synthesis as a protecting group for nucleosides.
Drug Discovery Synthesis of scaffolds for factor Xa inhibition (anticoagulants). sigmaaldrich.com

Derivatization and Transformational Chemistry of this compound

The unique chemical architecture of this compound, characterized by an ortho-nitro-substituted benzylamine core, renders it a versatile precursor in various synthetic transformations. Its inherent photolability has established it as a cornerstone in the development of light-sensitive materials and probes, while the reactivity of its amine and nitro functionalities provides pathways to complex heterocyclic structures. This article explores the key derivatization and transformational chemistry of this compound.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-nitrophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c8-5-6-3-1-2-4-7(6)9(10)11;/h1-4H,5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASJTVIZZDEQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80481717
Record name 2-Nitrobenzylamine hydrochloride
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Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24835-08-3
Record name 24835-08-3
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Record name 2-Nitrobenzylamine hydrochloride
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Record name (2-nitrophenyl)methanamine hydrochloride
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Applications and Functional Roles in Advanced Chemical Systems

Precursor in Organic Synthesis

2-Nitrobenzylamine hydrochloride serves as a crucial starting material and intermediate in the synthesis of a diverse range of organic compounds. Its utility as a reactant is well-documented in chemical synthesis studies. sigmaaldrich.comchemicalbook.comthermofisher.comfishersci.ca The compound is a key building block for constructing more complex molecular architectures, including:

Tetrahydroisoquinolines : These structures, which are important in pharmaceutical and natural product chemistry, can be synthesized using this compound in Heck-aza-Michael reactions. sigmaaldrich.comchemicalbook.com

Squaryliamides : It is a reactant in the synthesis of squaryliamides that have been investigated for mannosyltransferase inhibition. sigmaaldrich.comchemicalbook.comfishersci.ca

Fluorescent Dyes : The compound is involved in creating fluorescent two-photon absorption benzothiadiazole dyes. sigmaaldrich.comchemicalbook.comfishersci.ca

The presence of the nitro group and the primary amine allows for a variety of chemical transformations, establishing this compound as a foundational element in synthetic organic chemistry.

Role in Medicinal Chemistry

In medicinal chemistry, this compound plays several important roles, primarily leveraging its unique structural and photochemical properties. It serves as a precursor for various scaffolds and functional molecules with therapeutic potential.

A significant application of this compound is as a reactant in the development of aminomethylphenylamine scaffolds. sigmaaldrich.comfishersci.ca These scaffolds are central to the discovery of new inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. nih.gov Researchers have explored novel diamine linkers to create attractive 2-aminomethylphenylamine derivatives, which are obtained following the reduction of the nitro group of the parent compound. nih.gov Studies have shown that compounds based on this scaffold exhibit potent in vitro and in vivo Factor Xa inhibitory activity, making them promising candidates for orally active anticoagulant drugs. nih.gov

The compound has demonstrated utility in the synthesis of photolabile protecting groups for neurotransmitter precursors. The synthesis of neurotransmitters in the brain is often controlled by the availability of their precursors. nih.govnih.gov The 2-nitrobenzyl group can be used to "cage" a neurotransmitter precursor, rendering it biologically inactive. The release of the active precursor can then be triggered with spatial and temporal precision by photolysis, making it a valuable tool in neurochemical research to study the effects of controlled neurotransmitter release. This approach allows for the investigation of neuronal signaling pathways with high precision.

In the chemical synthesis of RNA, protecting groups are essential to ensure the chemoselectivity of the coupling steps. springernature.com Derivatives of the 2-nitrobenzyl group, such as the 2-nitrobenzyloxymethyl group, are used for the protection of the 2'-hydroxyl function of ribonucleosides. umich.eduumich.edu These photolabile protecting groups are stable during the automated solid-phase synthesis cycle but can be efficiently removed by irradiation with long-wave UV light upon completion of the oligoribonucleotide assembly. umich.edu This photochemical deprotection strategy is a key component in methodologies for constructing long-chain RNA molecules. umich.eduumich.edunih.gov

The inherent photolability of the 2-nitrobenzyl group makes this compound an excellent candidate for developing light-sensitive drug delivery systems. It acts as a photo-cleavable "cage" molecule, capable of masking the functional groups of therapeutic agents. nih.gov This "caging" strategy allows for the creation of drug conjugates that remain inactive until exposed to a light source, typically UV or near-infrared light. nih.gov Upon irradiation, the 2-nitrobenzyl linker is cleaved, releasing the active drug at a specific site and time. nih.govresearchgate.net Research has shown that the ortho-position of the nitro group in 2-nitrobenzyl derivatives provides faster photo-release kinetics compared to its para-isomer, enhancing its efficiency in controlled drug release applications, such as from nanoparticle-based carriers.

The development of new anticoagulant drugs is a major focus of pharmaceutical research, with a particular emphasis on designing small molecules that target specific enzymes in the coagulation pathway. nih.gov As mentioned previously, this compound is a key precursor for synthesizing aminomethylphenylamine scaffolds used in the development of Factor Xa inhibitors. sigmaaldrich.comfishersci.canih.gov Factor Xa is a prime target for modern anticoagulants. nih.gov Therefore, the role of this compound in providing the foundational structure for these potent and specific inhibitors is critical to the ongoing investigation and development of novel anticoagulant therapies. nih.gov

Interactive Data Tables

Table 1: Applications of this compound in Chemical Systems

Application AreaSpecific RoleKey Research Finding
Organic Synthesis Precursor/ReactantSynthesis of complex molecules like Tetrahydroisoquinolines and fluorescent dyes. sigmaaldrich.comchemicalbook.com
Medicinal Chemistry Scaffold PrecursorForms the aminomethylphenylamine scaffold for potent Factor Xa inhibitors. nih.gov
Neuroscience Photolabile Protecting GroupEnables light-controlled release of neurotransmitter precursors for research.
Oligonucleotide Synthesis Protecting Group PrecursorDerivatives protect 2'-hydroxyl groups in RNA synthesis, removable with UV light. umich.eduumich.edu
Drug Delivery Photo-cleavable "Cage"Masks drug molecules for light-activated, targeted release from delivery systems. nih.gov
Anticoagulant Development IntermediateEssential starting material for building molecules that inhibit Factor Xa. fishersci.canih.gov

Material Science and Nanotechnology

Functionalization of Carbon Nanoparticles for Luminescence Activation

Carbon nanoparticles, particularly carbon dots (CDs), have emerged as a significant class of luminescent nanomaterials due to their excellent photostability, low toxicity, and tunable emission properties. rug.nlresearchgate.netnih.gov The luminescence of CDs is highly dependent on their surface chemistry, and functionalization with specific organic molecules is a key strategy to activate or enhance their light-emitting capabilities. mdpi.comresearchgate.net The introduction of nitrogen-containing functional groups, in particular, has been shown to be highly effective in modulating the electronic structure and promoting radiative recombination pathways in CDs. nih.govresearchgate.net

While direct and detailed studies on the use of this compound for the functionalization of carbon nanoparticles are not extensively documented, the principles of surface engineering of CDs provide a strong basis for its potential application in this area. The functionalization process typically involves the covalent attachment of the desired molecule to the surface of the carbon nanoparticle. In the case of this compound, the primary amine group can readily react with carboxyl groups often present on the surface of as-synthesized CDs, forming a stable amide linkage.

The presence of the nitro group (-NO₂) on the benzylamine (B48309) moiety introduces a strong electron-withdrawing character to the surface of the functionalized carbon nanoparticle. This can significantly alter the electronic properties of the CD, potentially creating new surface states that can act as non-radiative decay pathways, leading to luminescence quenching. However, the true potential of using this compound in this context lies in the subsequent chemical transformation of the nitro group.

The reduction of the surface-bound nitro groups to amino groups (-NH₂) would result in a dramatic change in the electronic nature of the functional groups, from strongly electron-withdrawing to electron-donating. This transformation is known to have a profound effect on the photoluminescence of carbon dots. The resulting amino groups can introduce new, favorable surface energy traps that facilitate radiative recombination of excitons, thereby activating or significantly enhancing the luminescence of the carbon nanoparticles. mdpi.comresearchgate.net This approach allows for a "turn-on" luminescence mechanism, where the non-luminescent or weakly luminescent nitro-functionalized CDs become highly emissive after reduction. This strategy of modulating luminescence through the chemical transformation of surface functional groups is a powerful tool in the design of responsive and activatable fluorescent probes for various applications.

Functionalization StepSurface GroupExpected Luminescence
Initial Functionalization-NO₂ (electron-withdrawing)Quenched or low
After Reduction-NH₂ (electron-donating)Activated or enhanced

Comparative and Mechanistic Studies

Comparison with Positional Isomers (e.g., 3-Nitro and 4-Nitrobenzylamine (B181301) HCl)

The position of the nitro group on the benzene (B151609) ring significantly influences the chemical behavior of nitrobenzylamine hydrochlorides. The ortho (2-nitro), meta (3-nitro), and para (4-nitro) isomers exhibit distinct properties that dictate their utility in various chemical applications.

The ortho isomer, 2-nitrobenzylamine, and its derivatives are particularly notable for their use as photolabile protecting groups. This functionality stems from the unique reactivity of the ortho-nitrobenzyl group upon exposure to UV light. pnas.org The efficiency of this photocleavage is a key differentiator between the ortho and para isomers.

Studies have shown that the ortho configuration of 2-nitrobenzylamine leads to faster photo-release kinetics compared to its para-nitro counterparts. This enhanced reactivity is attributed to the proximity of the nitro group to the benzylic position, which is crucial for the intramolecular photochemical reaction to proceed efficiently. The 2-nitrobenzyl group is widely recognized for its high photocleavage efficiency with near-UV light. pnas.org For instance, in folate-PEGylated nanoparticles, the inclusion of a 2-nitrobenzylamine hydrochloride linker enabled the release of 70% of the folic acid upon irradiation with 980 nm light, a performance that surpasses that of non-photoresponsive analogues like 4-nitrobenzylamine HCl.

The general mechanism for the photocleavage of 2-nitrobenzyl-based photolabile protecting groups is often described as a Norrish Type II reaction. wikipedia.org This process involves the initial excitation of the nitro group by a photon, leading to the formation of a diradical excited state. Subsequently, the nitrogen radical abstracts a proton from the benzylic carbon, forming an aci-nitro intermediate, which then undergoes further rearrangement to release the protected molecule and form 2-nitrosobenzaldehyde. wikipedia.org

The distinct reactivity profiles of the nitrobenzylamine isomers translate to their varied applications in organic synthesis. This compound is a key building block in the synthesis of several important classes of organic compounds. sigmaaldrich.comfishersci.ca Its applications include:

Tetrahydroisoquinolines: Utilized in Heck-aza-Michael reactions to construct the tetrahydroisoquinoline scaffold, which is a common motif in pharmaceuticals and natural products. sigmaaldrich.comfishersci.ca

Aminomethylphenylamine Scaffolds: Employed in the development of inhibitors for factor Xa, a crucial enzyme in the blood coagulation cascade, highlighting its potential in anticoagulant drug discovery. sigmaaldrich.comfishersci.ca

Squaryliamides: Serves as a precursor for squaryliamides that exhibit inhibitory activity against mannosyltransferases, suggesting potential applications in the development of anti-infective agents. sigmaaldrich.comfishersci.ca

Fluorescent Dyes: Used in the creation of fluorescent two-photon absorption benzothiadiazole dyes, which are valuable tools in bio-imaging. sigmaaldrich.comfishersci.ca

In contrast, the meta isomer, 3-nitrobenzylamine, is less frequently utilized, likely due to its reactivity being intermediate between the ortho and para positions.

Mechanistic Investigations of Chemical Transformations

Understanding the mechanisms underlying the chemical transformations of 2-nitrobenzylamine and its derivatives is crucial for optimizing their applications, particularly in the realm of photolabile protecting groups.

The photochemical cleavage of the 2-nitrobenzyl group is a well-studied process, yet recent research has led to significant revisions of the proposed mechanisms. acs.org Upon electronic excitation, 2-nitrobenzyl compounds rapidly form their aci-nitro tautomers. psu.edu

Photoexcitation: Absorption of a photon promotes the 2-nitrobenzyl compound to an excited state. wikipedia.org

Hydrogen Abstraction: An intramolecular hydrogen abstraction occurs from the benzylic carbon to the oxygen of the nitro group, forming an aci-nitro intermediate. wikipedia.orgnih.gov

Intermediate Formation and Rearrangement: The aci-nitro intermediate undergoes a series of transformations, including the formation of cyclic intermediates. acs.org

Cleavage: The final step involves the cleavage of the bond linking the protecting group to the substrate, releasing the substrate and forming a 2-nitrosobenzaldehyde or a related derivative. pnas.orgwikipedia.org

The efficiency of this entire process is dependent on the efficiency of light absorption, the primary photochemical step, and the subsequent thermal processes leading to cleavage. pnas.org

Photoinduced electron transfer (PET) is a fundamental process that can be harnessed in "caged" systems, where a bioactive molecule is rendered inactive by a photolabile protecting group and can be released upon light stimulation. psu.edumdpi.compreprints.org The 2-nitrobenzyl group is a common component of such systems. psu.edu

In the context of caged compounds, PET can occur between the photolabile group (the donor or acceptor) and another molecule or part of the same molecule. mdpi.compreprints.org The process typically involves the excitation of a chromophore, which then either donates an electron to an acceptor (oxidative PET) or accepts an electron from a donor (reductive PET). mdpi.compreprints.org The feasibility of PET is governed by the thermodynamic driving force, which can be estimated from the redox potentials of the donor and acceptor and the excited-state energy of the chromophore. mdpi.com

In self-assembled coordination cages, for example, photoinduced electron transfer has been observed from an electron-rich host to an encapsulated electron-deficient guest upon light excitation. nih.gov This demonstrates the potential for controlling chemical reactivity within confined molecular environments through light. The study of PET in organized assemblies, both covalent and supramolecular, is crucial for developing functional systems for applications such as artificial photosynthesis and molecular sensing. mdpi.compreprints.orgnih.gov

Influence of Substituents on Reaction Outcomes and Biological Activity

The introduction of substituents onto the aryl ring of nitrobenzyl compounds can significantly alter their chemical and biological properties. nih.gov

Electron-donating substituents on the benzene ring of ortho-nitrobenzyl protecting groups can lead to a red-shift in their excitation wavelength, allowing for cleavage with longer-wavelength light. nih.gov This is advantageous as it can minimize potential damage to biological samples that are sensitive to shorter-wavelength UV light. nih.gov For instance, the introduction of two methoxy (B1213986) groups in the meta positions can facilitate intramolecular cyclization. psu.edu Conversely, the presence of two nitro groups can increase the efficiency of photocleavage by increasing the probability of the molecule entering an excited state upon photon absorption. wikipedia.org

From a biological perspective, the nitro group itself is a significant functional group that can impart a wide range of activities, including antimicrobial and antiparasitic effects. nih.gov The biological activity of nitro compounds is often linked to redox reactions within cells, which can lead to cellular toxicity. nih.gov The nitro group can act as both a pharmacophore and a toxicophore. nih.gov Substituents on the nitroaromatic scaffold can modulate this activity. For example, studies on certain nitro-containing compounds have shown that the presence of a nitro group, particularly at specific positions, is essential for their antitubercular activity. nih.gov Replacing the nitro group with other electron-withdrawing groups can lead to a significant decrease in activity. nih.gov

In the context of drug design, substituents are strategically used to modulate the potency and selectivity of inhibitors. For example, in the development of inhibitors for the enzyme 17β-hydroxysteroid dehydrogenase type 3, modifications to a benzylamine (B48309) template, including the introduction of various substituents, were crucial in discovering potent and selective inhibitors. nih.gov

Advanced Analytical and Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and purity verification of 2-Nitrobenzylamine hydrochloride. researchgate.net This non-destructive technique provides detailed information about the carbon-hydrogen framework of the molecule. In a typical analysis, both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra are acquired.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This allows for the confirmation of the total number of carbons and their chemical environment, further solidifying the structural assignment. Researchers rely on NMR to validate the successful synthesis of the target compound and to identify the presence of any impurities or isomeric byproducts. The combination of one-dimensional and advanced two-dimensional NMR experiments is a cornerstone for the structural determination of organic molecules. researchgate.net

Table 1: Conceptual ¹H NMR Data for this compound

Proton Type Expected Chemical Shift (ppm) Expected Multiplicity Integration
Aromatic (C₆H₄) ~7.5 - 8.2 Multiplets (m) 4H
Methylene (CH₂) ~4.3 Singlet (s) or Broad Singlet 2H
Amine (NH₃⁺) Variable, Broad Singlet (s) 3H

Note: This table is illustrative. Actual chemical shifts can vary based on the solvent and experimental conditions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. This technique separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a pumped solvent). When a sample of this compound is injected into an HPLC system, it travels through the column, and its components are separated.

A detector, typically a UV detector, measures the absorbance of the eluting components over time, generating a chromatogram. The purity of the sample is determined by comparing the area of the peak corresponding to this compound to the total area of all peaks in the chromatogram. Commercial suppliers often provide a certificate of analysis specifying the purity as determined by HPLC. thermofisher.com For instance, a typical purity specification for research-grade this compound is ≥97.5% as measured by HPLC. thermofisher.com

Table 2: Typical Purity Specification via HPLC

Parameter Specification
Assay (HPLC) ≥97.5% thermofisher.com
Appearance White to pale yellow crystals or powder thermofisher.com

Mass Spectrometry (MS) for Molecular Characterization

Mass Spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elemental composition of this compound. In MS analysis, the compound is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio. The molecular weight of this compound is 188.61 g/mol . sigmaaldrich.comfishersci.cascbt.com

High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula (C₇H₈N₂O₂ for the free base). This is a critical step in confirming the compound's identity. Often, MS is coupled with a separation technique like Liquid Chromatography (LC-MS) to analyze complex mixtures and confirm the molecular weight of the main component.

Table 3: Key Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C₇H₉ClN₂O₂ thermofisher.com
Molecular Weight 188.61 g/mol sigmaaldrich.comfishersci.cascbt.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic properties of this compound and is particularly relevant to its application in photochemical studies. The molecule contains a benzene (B151609) ring substituted with a nitro group (-NO₂) and a benzylamine (B48309) moiety, both of which are chromophores that absorb light in the UV-Vis region. The parent compound, benzylamine, exhibits absorption maxima around 206 nm and 256 nm. sielc.com

The presence of the ortho-nitro group on the benzene ring significantly influences the electronic structure and, consequently, the UV-Vis spectrum. This substitution typically causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. This characteristic absorption is fundamental to its role as a photo-cleavable or "caged" compound, where irradiation with UV light can be used to induce a chemical reaction, such as the release of a protected functional group. UV-Vis spectroscopy can also be used for quantitative analysis by measuring the absorbance at a specific wavelength, which is proportional to the concentration of the compound in a solution.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations in Mechanistic Studies

Quantum chemical calculations have emerged as a powerful tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often inaccessible through experimental methods alone. In the context of 2-Nitrobenzylamine hydrochloride, these computational approaches, particularly Density Functional Theory (DFT), are instrumental in understanding its reactivity, transition states, and the electronic factors that govern its chemical transformations.

DFT calculations are widely employed to model the geometric and electronic structure of molecules. For a molecule like this compound, with its nitro group and amine functionality on a benzene (B151609) ring, computational methods can predict key parameters such as bond lengths, bond angles, and dihedral angles. These calculated geometries provide a foundational understanding of the molecule's ground-state conformation and potential steric and electronic interactions. For instance, studies on similar nitroaromatic compounds, such as 1,2,3-trichloro-4-nitrobenzene, have demonstrated that the presence of substituents can lead to distortions in the benzene ring from a perfect hexagonal geometry. globalresearchonline.net In the case of this compound, the bulky nitro group ortho to the benzylamine (B48309) moiety would likely induce steric strain, influencing the molecule's reactivity.

A critical application of quantum chemical calculations in mechanistic studies is the mapping of reaction pathways and the identification of transition states. By calculating the potential energy surface of a reaction, chemists can determine the energy barriers associated with different proposed mechanisms. For reactions involving this compound, such as its use in the synthesis of tetrahydroisoquinolines via Heck-aza-Michael reactions, DFT calculations can model the energies of reactants, intermediates, transition states, and products. sigmaaldrich.com This allows for a quantitative assessment of the feasibility of a proposed reaction pathway.

Furthermore, these calculations provide valuable information about the electronic properties of the molecule, which are central to its reactivity. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key aspect of this. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons, while the LUMO represents its electron-accepting capability. For nitroaromatic compounds, the nitro group is strongly electron-withdrawing, which significantly lowers the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) mapping is another valuable tool derived from quantum chemical calculations. The MEP provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how this compound will interact with other reagents.

While specific, in-depth mechanistic studies employing quantum chemical calculations exclusively on this compound are not extensively documented in publicly available literature, the well-established methodologies applied to analogous nitroaromatic compounds provide a clear framework for how such investigations would be conducted. The insights gained from these computational approaches are invaluable for rationalizing observed reactivity and for the predictive design of new synthetic methodologies.

Table 1: Representative Data from DFT Calculations on a Substituted Nitroaromatic Compound

Calculated ParameterValueSignificance in Mechanistic Studies
Geometric Parameters
C-NO₂ Bond Length1.48 ÅIndicates the strength and nature of the bond between the nitro group and the aromatic ring.
O-N-O Bond Angle124.5°Reflects the electronic environment of the nitro group.
Ring Distortion (deviation from 120°)1.5 - 2.5°Suggests steric strain and electronic effects of substituents.
Electronic Properties
HOMO Energy-7.2 eVRelates to the ionization potential and the molecule's ability to act as an electron donor.
LUMO Energy-2.5 eVRelates to the electron affinity and the molecule's susceptibility to nucleophilic attack.
HOMO-LUMO Gap4.7 eVIndicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.
Dipole Moment3.5 DProvides insight into the overall polarity of the molecule, influencing its solubility and intermolecular interactions. globalresearchonline.net
Energetic Parameters
Activation Energy (Ea) of a hypothetical reaction15 kcal/molThe energy barrier that must be overcome for a reaction to proceed; a key determinant of reaction rate.
Reaction Enthalpy (ΔH)-25 kcal/molThe overall heat change of a reaction, indicating whether it is exothermic or endothermic.

Q & A

Q. What are the recommended synthesis protocols for 2-nitrobenzylamine hydrochloride in organic chemistry research?

A common method involves dissolving this compound in sodium hydroxide solution, extracting the free base with dichloromethane, and reacting it with 1,1'-carbonyldiimidazole to form intermediates like semicarbazides. Post-reaction purification steps include solvent evaporation and recrystallization from ethanol . Researchers should validate product purity via NMR or HPLC.

Q. What safety precautions are essential when handling this compound?

Use fume hoods, protective goggles, and nitrile gloves. Avoid prolonged storage due to potential degradation, and dispose of waste via certified hazardous waste services. Note that comprehensive toxicity data may be limited, requiring adherence to general laboratory safety protocols .

Q. How should researchers store this compound to prevent degradation?

Store in airtight containers under inert gas (e.g., argon) at 2–8°C. Monitor for discoloration or precipitate formation, which may indicate decomposition. Regularly update safety data sheets (SDS) for long-term storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize this compound derivatives with high yield and purity?

Systematic testing of solvents (e.g., dichloromethane vs. THF), temperatures (0–50°C), and catalysts (e.g., N-methylacetamide) is critical. For example, thionyl chloride in benzene at reflux yields higher selectivity for nitrobenzoyl chlorides, while oxalyl chloride in DMF may reduce side reactions . Design of Experiments (DoE) can statistically identify optimal parameters.

Q. What analytical techniques resolve structural ambiguities in this compound derivatives?

Use a combination of 1^1H/13^13C NMR for functional group identification, LC-MS for molecular weight confirmation, and X-ray crystallography for absolute stereochemistry. Batch-specific certificates of analysis (CoA) from suppliers like Cayman Chemical provide reference benchmarks .

Q. How can contradictory reactivity data in different solvents be reconciled?

Perform kinetic studies in polar aprotic (e.g., DMF) vs. nonpolar (e.g., benzene) solvents to assess nucleophilicity and reaction rates. Control experiments under anhydrous conditions can isolate solvent effects .

Q. What strategies address purification challenges in complex reaction mixtures?

Gradient column chromatography with silica gel (hexane/ethyl acetate) effectively separates nitro-substituted byproducts. For hydrophilic impurities, counterion exchange (e.g., HCl to TFA salts) may improve crystallization .

Research Applications

Q. What are emerging applications of this compound in biochemical studies?

It serves as a precursor for photo-labile "caged" compounds, such as base-caged ATP, enabling spatiotemporal control in enzymatic assays . Its semicarbazide derivatives are also used to study protease inhibition mechanisms .

Q. Notes for Methodological Rigor

  • Data Contradiction Analysis : Compare synthetic yields across peer-reviewed protocols (e.g., thionyl chloride vs. oxalyl chloride routes) to identify reagent-specific side reactions .
  • Experimental Design : Use response surface methodology (RSM) to optimize multi-variable synthesis conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.